(Z)-4-(Octadec-9-en-1-yl)morpholine
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Overview
Description
(Z)-4-(Octadec-9-en-1-yl)morpholine is an organic compound characterized by the presence of a morpholine ring substituted with an octadec-9-en-1-yl group. This compound is notable for its unique structure, which combines the properties of morpholine and a long-chain alkene, making it useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(Octadec-9-en-1-yl)morpholine typically involves the reaction of morpholine with an appropriate octadec-9-en-1-yl halide under basic conditions. A common method includes:
Reactants: Morpholine and octadec-9-en-1-yl bromide.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The mixture is stirred at elevated temperatures (around 60-80°C) for several hours to ensure complete reaction.
Purification: The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(Octadec-9-en-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The alkene can be hydrogenated to form the corresponding alkane using hydrogen gas and a palladium catalyst.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, and hydrogen peroxide (H2O2) under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated alkanes.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
(Z)-4-(Octadec-9-en-1-yl)morpholine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and emulsifiers.
Biology: Investigated for its potential as a bioactive compound in antimicrobial and antifungal studies.
Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of (Z)-4-(Octadec-9-en-1-yl)morpholine depends on its application:
Antimicrobial Activity: The compound disrupts microbial cell membranes due to its amphiphilic structure, leading to cell lysis.
Surfactant Properties: It reduces surface tension by aligning at the interface of water and oil, stabilizing emulsions.
Comparison with Similar Compounds
Similar Compounds
- (Z)-Octadec-9-en-1-yl methanesulfonate
- (Z)-Octadec-9-en-1-yl acetate
- (Z)-Octadec-9-en-1-yl chloride
Uniqueness
(Z)-4-(Octadec-9-en-1-yl)morpholine is unique due to the presence of the morpholine ring, which imparts additional chemical reactivity and potential biological activity compared to other long-chain alkenes. This makes it a versatile compound in various applications.
Properties
CAS No. |
84696-69-5 |
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Molecular Formula |
C22H43NO |
Molecular Weight |
337.6 g/mol |
IUPAC Name |
4-[(Z)-octadec-9-enyl]morpholine |
InChI |
InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24-22-20-23/h9-10H,2-8,11-22H2,1H3/b10-9- |
InChI Key |
OSNVKHBQAYVRFA-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCN1CCOCC1 |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN1CCOCC1 |
Origin of Product |
United States |
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